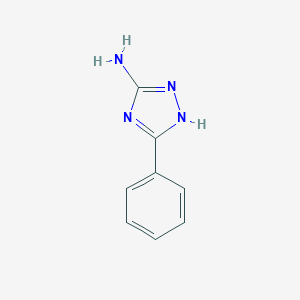
サリチル酸イソプロピル
概要
説明
Isopropyl salicylate (IPS) is an organic chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a pleasant odor, and is commonly used as a flavoring agent in food and beverages. IPS is also used in the synthesis of other compounds, such as salicylic acid, and is a key ingredient in many cosmetic and pharmaceutical products.
科学的研究の応用
サリチル酸イソプロピル:科学研究における応用に関する包括的な分析:サリチル酸イソプロピルは、科学研究において様々な応用を持つ化学化合物です。以下は、研究を通じて特定されたユニークな応用の一部です。
抽出システム
サリチル酸イソプロピルは、特にトリオクチルホスフィンオキシド(TOPO)と組み合わせて使用した場合、顕著な抽出能力を持つことが示されています。 この組み合わせは、アルカリ金属カチオンとの新しい錯体を生成するために使用されており、FT-IR、ラマン、およびNMR分光法を使用して特徴付けられています .
局所投与
サリチル酸イソプロピルに直接関連していませんが、その近縁体であるサリチル酸とサリチル酸メチルは、角質溶解作用と抗炎症作用のために局所用途で広く使用されています。 これは、サリチル酸イソプロピルが同様の局所投与システムにおいて潜在的な可能性を持っていることを示唆しています .
イオン液体
サリチル酸イソプロピルを含むサリチル酸誘導体は、様々な治療用途のイオン液体(IL)の合成に使用することができます。 これらのILは、in vitroアッセイを使用してその治療効果について予備的に評価されています .
作用機序
- Isopropyl salicylate, also known as octisalate, is commonly used in sunscreens as a UVB-absorbing agent .
Target of Action
Mode of Action
Remember to use sunscreen consistently and follow sun protection guidelines to safeguard your skin! 🌞🧴 .
Safety and Hazards
生化学分析
Biochemical Properties
Isopropyl salicylate, like other salicylates, is synthesized from chorismate, which is derived from the shikimate pathway For instance, salicylic acid, a related compound, is known to irreversibly inhibit cyclooxygenase-1 and cyclooxygenase-2, enzymes involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Cellular Effects
The cellular effects of isopropyl salicylate are not well-studied. Salicylic acid, a related compound, is known to have significant effects on cells. It treats acne by causing skin cells to slough off more readily, preventing pores from clogging up . It also has keratolytic, antibacterial, and photoprotective properties .
Molecular Mechanism
Salicylic acid, a related compound, works by directly and irreversibly inhibiting COX-1 and COX-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Temporal Effects in Laboratory Settings
It is known that salicylate poisoning can lead to serious and complex impacts on the patient’s physiology, and a successful outcome often requires prolonged physician time at the bedside with rapid responses to frequently changing laboratory and clinical parameters .
Dosage Effects in Animal Models
In dogs and cats, salicylate toxicity can occur with acute ingestions of 100 mg/kg and 50 mg/kg respectively . Adverse effects appear to be dosage-dependent .
Metabolic Pathways
Isopropyl salicylate is likely involved in similar metabolic pathways as other salicylates. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Transport and Distribution
It was established that isopropyl salicylate can be used similarly to 1,3-diketones as a key component for a new efficient extraction system for selective separation of alkali metal cations .
Subcellular Localization
A machine learning method called LOCALIZER has been trained to predict the subcellular localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria, or nuclei in the plant cell .
特性
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-85-2 | |
| Record name | Isopropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
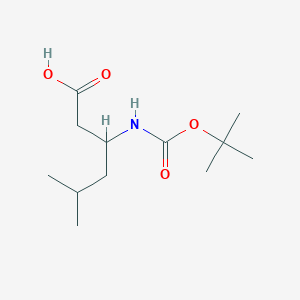
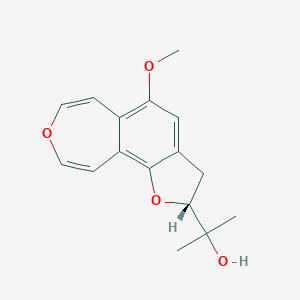

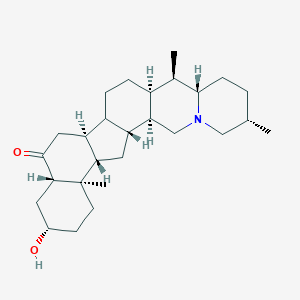
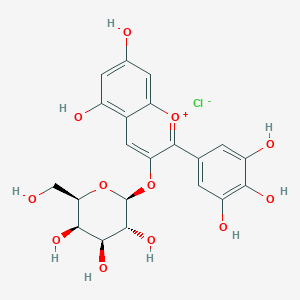

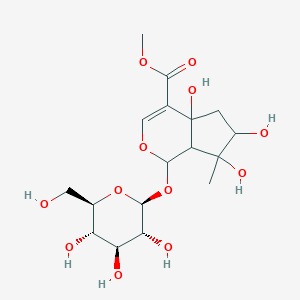
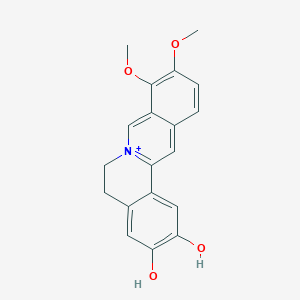
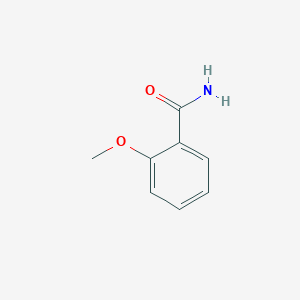

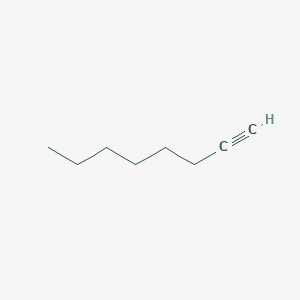

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
